

# Application of iHA-100 in H5N1-Infected Animal Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: HA-100

Cat. No.: B1672589

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**A Note on Terminology:** It is critical to distinguish between **HA-100**, a Rho-kinase inhibitor, and **iHA-100**, a macrocyclic peptide. Extensive literature searches did not yield any studies on the application of the Rho-kinase inhibitor **HA-100** in H5N1-infected animal models. The following application notes and protocols are based on published research for **iHA-100**, a novel antiviral macrocyclic peptide that targets the hemagglutinin (HA) protein of influenza A viruses.

## Introduction to iHA-100

**iHA-100** is a macrocyclic peptide identified through the RaPID (Random non-standard Peptides Integrated Discovery) system. It exhibits potent antiviral activity against a broad range of Group 1 influenza A viruses, including highly pathogenic avian influenza (HPAI) H5N1 strains.<sup>[1][2]</sup> Its mechanism of action involves a dual inhibition of viral entry: it blocks both the attachment of the virus to host cells and the subsequent membrane fusion process by binding to the conserved stalk region of the HA protein.<sup>[1][2][3]</sup> This dual-action mechanism and its targeting of a conserved viral protein make **iHA-100** a promising candidate for antiviral therapy, particularly in the context of emerging and drug-resistant influenza strains.

## Quantitative Data Summary

The efficacy of **iHA-100** has been evaluated in both mouse and non-human primate models of H5N1 infection. The key quantitative findings are summarized in the tables below.

Table 1: Efficacy of **iHA-100** in H5N1-Infected Mice

Parameter	Virus Strain & Dose	Treatment Group	Dosing Regimen	Outcome	Reference
Survival Rate	A/whooper swan/Hokkai do/1/08 (H5N1), 5 MLD <sub>50</sub>	iHA-100	1.9 mg/kg/day, intranasally, days 0-4 post-infection	40% survival	[3]
Zanamivir	3.3 mg/kg/day, intranasally, days 0-4 post-infection	Not specified in snippet			
Vehicle	-		0% survival	[3]	
Body Weight Change	A/whooper swan/Hokkai do/1/08 (H5N1), 5 MLD <sub>50</sub>	iHA-100	1.9 mg/kg/day, intranasally, days 0-4 post-infection	Reduced weight loss compared to vehicle	[3]
Vehicle	-		Progressive weight loss until death	[3]	
Lung Viral Titer	A/whooper swan/Hokkai do/1/08 (H5N1)	iHA-100	1.9 mg/kg/day, intranasally, days 0-4 post-infection	Significant reduction in viral titers at day 7 post-infection	[2]
Vehicle	-		High viral titers	[2]	

Table 2: Efficacy of **iHA-100** in H5N1-Infected Cynomolgus Macaques

Parameter	Virus Strain	Treatment Group	Dosing Regimen	Outcome	Reference
Body Temperature	A/Vietnam/12 03/2004 (H5N1)	iHA-100	Not specified in snippet	Reduction in temperature rise	[3]
Body Weight	A/Vietnam/12 03/2004 (H5N1)	iHA-100	Not specified in snippet	Reduced body weight loss	[3]
Viral Replication	A/Vietnam/12 03/2004 (H5N1)	iHA-100	Not specified in snippet	Significantly suppressed	[1]
Pneumonia Severity	A/Vietnam/12 03/2004 (H5N1)	iHA-100	Not specified in snippet	Prevented severe pneumonia	[1][2]

## Experimental Protocols

### Mouse Model of H5N1 Infection

#### 1. Animal Model:

- Species: BALB/c mice.
- Age: 4-6 weeks old.
- Housing: Maintained in a biosafety level 3 (BSL3) facility.

#### 2. Virus Strain and Inoculation:

- Virus: A/whooper swan/Hokkaido/1/08 (H5N1), a highly pathogenic avian influenza virus.
- Inoculation Dose: 5 MLD<sub>50</sub> (50% mouse lethal dose).
- Route of Inoculation: Intranasal.

#### 3. iHA-100 Administration:

- Compound: **iHA-100**.
- Dose: 1.9 mg/kg/day.
- Route of Administration: Intranasal.
- Treatment Schedule: Administered daily for 5 consecutive days, starting at different time points post-infection (e.g., days 0-4, 2-6, 4-8, or 6-10) to evaluate the therapeutic window.

#### 4. Monitoring and Sample Collection:

- Clinical Signs: Body weight and survival were monitored daily for 14 days.
- Viral Titer Determination: Lungs were collected at specified time points post-infection, homogenized, and viral titers were determined by plaque assay on Madin-Darby canine kidney (MDCK) cells.
- Histopathology: Lung tissues were collected, fixed, and stained with hematoxylin and eosin (H&E) to assess the degree of pneumonia and lung injury.

## Non-Human Primate (Cynomolgus Macaque) Model of H5N1 Infection

#### 1. Animal Model:

- Species: Cynomolgus macaques (*Macaca fascicularis*).
- Housing: Maintained in a biosafety level 3 (BSL3) facility.

#### 2. Virus Strain and Inoculation:

- Virus: A/Vietnam/1203/2004 (H5N1).
- Route of Inoculation: Not specified in the available snippets.

#### 3. **iHA-100** Administration:

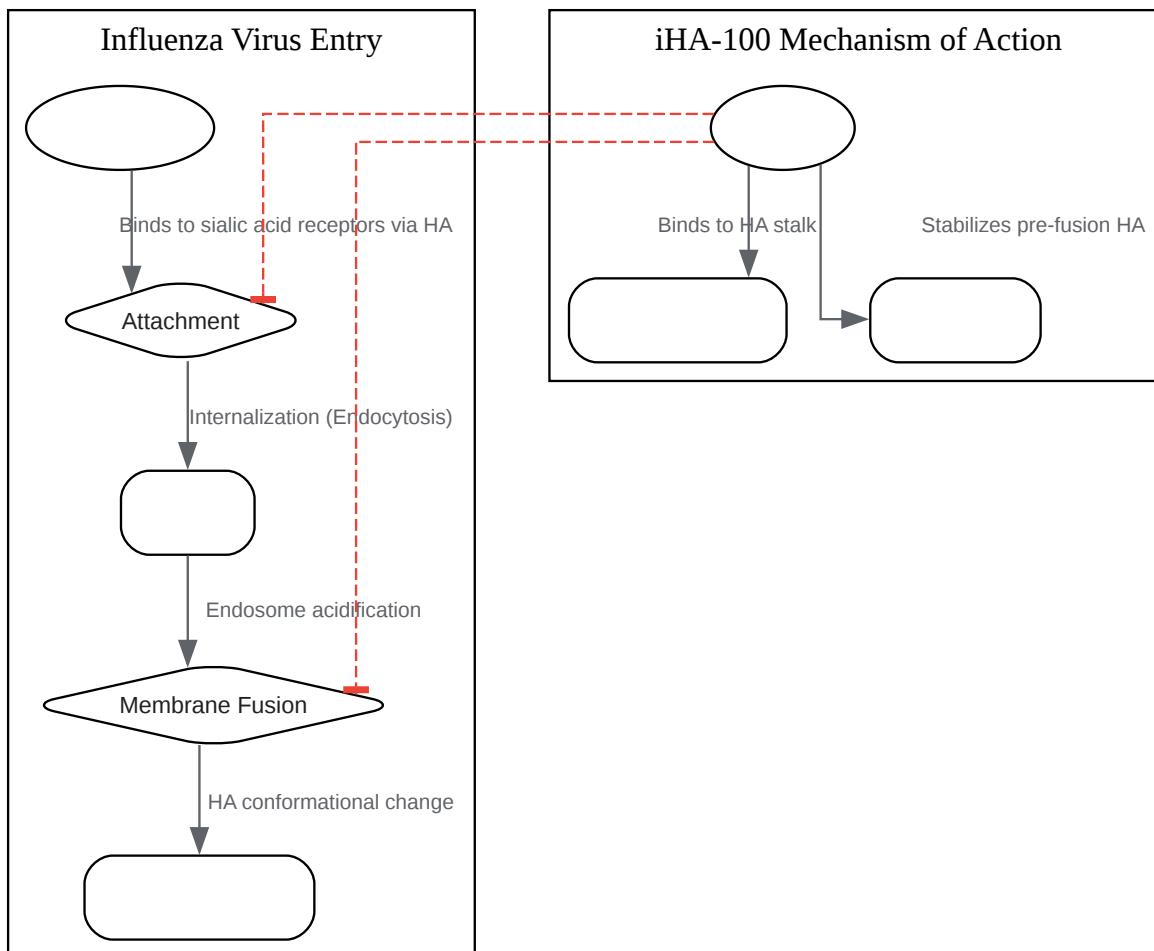
- Compound: **iHA-100**.

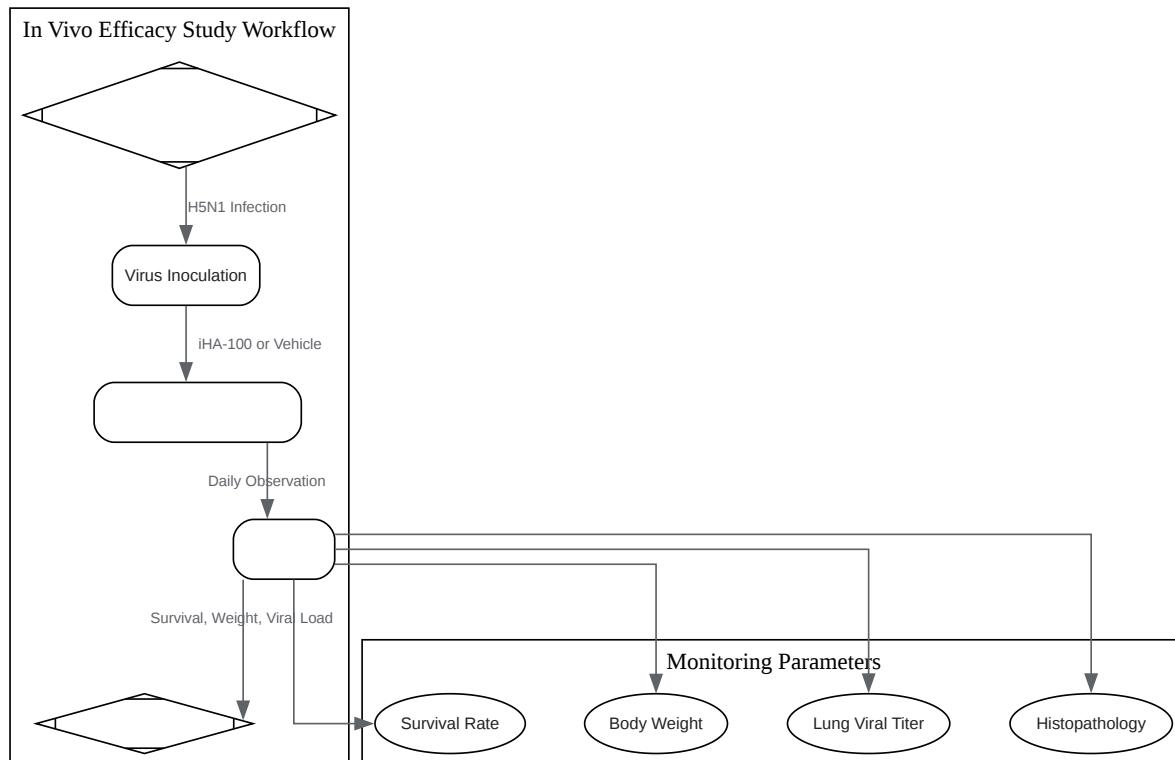
- Dose and Route: Not specified in the available snippets.

#### 4. Monitoring:

- Clinical Signs: Body temperature and body weight were monitored.
- Pathology: Evaluation of the prevention of severe pneumonia.

## Visualizations





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- To cite this document: BenchChem. [Application of iHA-100 in H5N1-Infected Animal Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672589#ha-100-application-in-studies-of-h5n1-infected-animal-models>]

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